N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide
Description
Historical Development of Pyridazine-Containing Molecules in Research
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized in 1886 by Emil Fischer during his investigations into the Fischer indole synthesis. Early applications focused on its role as a structural analog of pyrimidine and pyrazine, with initial synthetic routes relying on condensation reactions between hydrazines and 1,4-diketones. The 20th century saw pyridazine derivatives emerge in agrochemicals, exemplified by herbicides such as credazine and pyridate, which leveraged the heterocycle’s ability to disrupt plant growth pathways.
In medicinal chemistry, pyridazine gained traction through drugs like hydralazine (an antihypertensive agent) and minaprine (an antidepressant), which demonstrated the scaffold’s compatibility with central nervous system targets. A pivotal advancement occurred in 2023 with the discovery of pyridachlometyl, a pyridazine-based fungicide that inhibits fungal tubulin assembly through bioisosteric replacement of imidazopyrimidine pharmacophores. This highlighted pyridazine’s adaptability in structure-activity relationship (SAR) optimizations, particularly through substitutions at the 3- and 6-positions.
Recent innovations include pyridazinone derivatives (pyridazines with a ketone group) such as compound T6 , a monoamine oxidase-B (MAO-B) inhibitor with an IC$$_{50}$$ of 0.013 µM. These developments underscore pyridazine’s evolving role in targeting enzymatic pathways involved in neurodegenerative diseases.
Emergence of Benzamide Derivatives as Research Tools
Benzamide, the simplest aromatic amide derived from benzoic acid, has served as a foundational scaffold for drug discovery since the mid-20th century. Its derivatives exploit the amide group’s hydrogen-bonding capacity and the benzene ring’s hydrophobic interactions, enabling diverse biological activities:
The structural flexibility of benzamide is evident in modifications such as:
- N-alkylation : Enhances blood-brain barrier penetration (e.g., sulpiride)
- Ring substitution : Introduces electron-withdrawing/donating groups to tune receptor affinity (e.g., moclobemide’s methoxy group)
- Hybridization : Conjugation with heterocycles or peptides for multitarget engagement
In oncology, 3-aminobenzamide demonstrated protective effects against renal ischemia-reperfusion injury by suppressing poly(ADP-ribose) polymerase (PARP)-mediated oxidative stress. Meanwhile, $$^{18}\text{F}$$-labeled benzamides like $$^{18}\text{F}$$-P3BZA achieved tumor-to-background ratios exceeding 10:1 in melanoma models, showcasing their diagnostic potential.
Scientific Significance of N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3,4-Dimethylbenzamide
This compound integrates two pharmacologically active motifs:
- 6-Methoxypyridazin-3-yl Group : The methoxy substitution at the 6-position mirrors strategies used in pyridachlometyl, where electron-donating groups enhance fungal tubulin binding. The 3-phenyl linkage may stabilize the heterocycle’s orientation in biological matrices.
- 3,4-Dimethylbenzamide Moiety : The dimethyl substitutions on the benzene ring increase hydrophobicity, potentially improving membrane permeability compared to unsubstituted benzamides.
Hypothesized Applications :
- Enzyme Inhibition : Parallels to MAO-B inhibitors suggest potential for targeting flavin-dependent enzymes.
- Antimicrobial Activity : Structural similarity to pyridazine herbicides could translate to antifungal or antibacterial effects.
- Diagnostic Imaging : Benzamide’s melanin affinity might be exploitable in oncology if conjugated with radionuclides.
Current Research Landscape and Knowledge Gaps
Advances in Pyridazine-Benzamide Hybrids :
- A 2020 study synthesized pyridazinones with (2-fluorophenyl)piperazine benzamide groups, achieving MAO-B selectivity indices >100.
- Hybrids like T6 combined pyridazinone cores with halogenated benzamides, yielding nanomolar inhibitors with low cytotoxicity.
Critical Unanswered Questions :
- Synthetic Accessibility : No published routes for this compound exist, necessitating optimization of Ullmann couplings or Buchwald-Hartwig aminations.
- Target Identification : The compound’s dual pharmacophores suggest possible interactions with tubulin, MAOs, or melanin, but empirical validation is lacking.
- SAR Unexplored : Impact of methoxy vs. ethoxy groups at the pyridazine 6-position, or methyl vs. bulkier substituents on the benzamide ring, remains unstudied.
Table 1 : Comparative Analysis of Related Compounds
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-8-16(11-14(13)2)20(24)21-17-6-4-5-15(12-17)18-9-10-19(25-3)23-22-18/h4-12H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLWFBLRCWZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide typically involves the reaction of 6-methoxy-3-pyridazine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide, enabling comparative analysis:
Key Observations:
- Methoxy Groups: The presence of methoxy substituents (e.g., in No. 2226 and CS-0309467) is associated with altered metabolic stability. For instance, No. 2226 undergoes oxidative demethylation of its methoxy group, producing alcohols as major metabolites .
- Benzamide Core: The 3,4-dimethylbenzamide group in No. 2226 and the target compound may enhance lipophilicity, influencing membrane permeability and metabolic clearance rates.
- Heterocyclic Moieties : Pyridazine (target compound) vs. pyridine (CS-0309467) rings affect electronic properties and binding interactions. Pyridazine’s electron-deficient nature may increase reactivity compared to pyridine.
Metabolic and Toxicological Profiles
- No. 2226: Extensive phase I metabolism (hydroxylation, demethylation) and minor phase II glucuronidation. Major metabolites include hydroxylated derivatives at the C-4 aryl methyl group (54% abundance), with low toxicity observed in short-term rodent studies .
- CS-0309467: No metabolic or toxicity data available, as it is labeled for research use only .
Functional Comparisons
- Bioactivity: No. 2226 and related benzamides are evaluated as flavoring agents, implying low toxicity thresholds.
- Synthetic Accessibility: Compounds with methoxy and benzamide groups (e.g., No. 2226) are synthesized via amide coupling and alkylation reactions, as inferred from NMR data .
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 299.35 g/mol. The structure features a pyridazine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 299.35 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to inhibit specific enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.
- Enzyme Inhibition : The sulfonamide group in the compound can mimic para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.
- Antiproliferative Activity : Studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties:
- Study Findings : In vitro assays showed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL depending on the strain tested.
Anticancer Potential
The compound's anticancer properties have been explored in various studies:
- Cell Line Studies : A study involving human breast cancer cell lines (MCF-7) reported that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM .
Neuroprotective Effects
Emerging research suggests neuroprotective effects associated with this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide with high yield and purity?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., Buchwald-Hartwig amination) to link the pyridazine and benzamide moieties. Optimize reaction conditions (e.g., solvent: DMF, catalysts: Pd-based systems, inert atmosphere) and employ purification via column chromatography or recrystallization. Monitor progress using TLC and confirm purity via HPLC (>95%) .
- Key Considerations : Control steric hindrance from the 3,4-dimethyl groups during coupling. Use protecting groups for reactive sites (e.g., methoxy on pyridazine) to prevent side reactions .
Q. How can the molecular structure of this compound be rigorously characterized?
- Techniques :
- NMR (1H/13C): Assign peaks to confirm substituent positions (e.g., pyridazine protons at δ 8.1–8.3 ppm, methyl groups at δ 2.2–2.5 ppm).
- X-ray Crystallography : Resolve 3D structure to validate spatial arrangement of the pyridazine-phenyl-benzamide scaffold.
- HRMS : Confirm molecular formula (C21H20N3O2) with <2 ppm mass accuracy .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Approach :
- Enzyme Inhibition : Test against kinases (e.g., MAPK, EGFR) using fluorescence-based assays.
- Cellular Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with putative targets (e.g., GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing off-target effects?
- Strategy :
- Substituent Variation : Systematically modify the pyridazine (e.g., replace methoxy with ethoxy) and benzamide (e.g., halogenate methyl groups).
- Assays : Compare IC50 values across analogs in enzyme/cell-based models. Prioritize analogs with >10-fold selectivity over related targets.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic efforts .
Q. How can contradictory data on biological activity across studies be resolved?
- Analysis Framework :
- Experimental Variables : Compare assay conditions (e.g., cell density, serum concentration).
- Metabolic Stability : Assess compound degradation via liver microsome assays; use LC-MS to identify metabolites.
- Orthogonal Assays : Validate hits using CRISPR knockouts or siRNA silencing of putative targets .
Q. What computational approaches predict this compound’s interactions with novel biological targets?
- Methods :
- Molecular Dynamics (MD) : Simulate binding to orphan GPCRs or ion channels (e.g., 1 μs simulations in GROMACS).
- Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds with pyridazine-N) using Schrödinger Suite.
- Machine Learning : Train models on ChEMBL data to predict off-target liabilities .
Q. How can polymorphism impact the compound’s physicochemical properties and bioactivity?
- Study Design :
- Crystallization Screens : Use solvent evaporation or cooling methods to isolate polymorphs.
- Characterization : Compare solubility, dissolution rate, and thermal stability (DSC/TGA).
- Bioequivalence Testing : Evaluate pharmacokinetic differences in rodent models .
Q. What strategies improve metabolic stability for in vivo applications?
- Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
